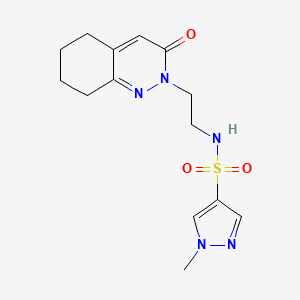

1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide

Descripción

Propiedades

IUPAC Name |

1-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-18-10-12(9-15-18)23(21,22)16-6-7-19-14(20)8-11-4-2-3-5-13(11)17-19/h8-10,16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTCBSDSYDHREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common route might begin with the creation of the pyrazole core through cyclization reactions. The cinnoline derivative can be synthesized separately through a series of condensation reactions. The final compound is formed by sulfonamide linkage, facilitated by reagents like sulfonyl chlorides under mild conditions.

Industrial Production Methods: For industrial production, continuous flow synthesis can enhance the efficiency and yield of this compound. Automation in flow reactors allows for precise control over reaction conditions, minimizing human error and enhancing safety. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is reactive in various chemical environments:

Oxidation: Undergoes oxidative cleavage at the pyrazole and cinnoline rings, especially in the presence of strong oxidizing agents.

Reduction: Can be reduced at the carbonyl group of the cinnoline ring, yielding alcohol derivatives.

Substitution: Nucleophilic substitution is feasible at the sulfonamide moiety, where electrophilic reagents can introduce new functional groups.

Oxidation: Hydrogen peroxide or KMnO₄ at controlled temperatures.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various alkyl or acyl chlorides under basic conditions.

Oxidation yields aldehydes and carboxylic acids.

Reduction typically produces secondary alcohols.

Substitution reactions result in a variety of sulfonyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing pyrazole and tetrahydrocinnoline structures exhibit notable antimicrobial activities. Studies have shown that related pyrazole derivatives possess antifungal properties against various phytopathogenic fungi . While specific data on 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is limited, its structural analogs suggest a similar potential for use as fungicides or bactericides.

Anti-inflammatory Effects

Compounds with sulfonamide groups are known for their anti-inflammatory properties. Preliminary studies suggest that 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide may also exhibit such effects, making it a candidate for further investigation in inflammatory disease models .

Anticancer Activity

Emerging research highlights the potential of pyrazole derivatives in cancer therapy. Some studies have indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms of action and efficacy of 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide require further exploration.

Applications in Agriculture

The agricultural sector could benefit from the application of this compound as a novel fungicide or pesticide. Given the increasing resistance of pathogens to existing treatments, compounds like 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide may provide alternative solutions for crop protection .

Case Studies

- Fungicidal Activity : A study evaluated the antifungal activity of various pyrazole derivatives against common agricultural pathogens. Results indicated that certain modifications to the pyrazole structure enhanced antifungal efficacy significantly compared to traditional fungicides .

- Anti-inflammatory Research : In vitro studies demonstrated that related sulfonamide compounds reduced pro-inflammatory cytokine production in macrophages. This suggests that 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide could be further developed for inflammatory diseases .

Mecanismo De Acción

The biological activity of this compound is largely attributed to its ability to interfere with enzyme function. It binds to enzyme active sites, blocking the substrate from accessing the catalytic residues, thereby inhibiting enzymatic activity. This inhibition is often reversible and competitive. Key molecular targets include enzymes involved in cell proliferation and inflammation pathways, making it a candidate for therapeutic interventions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide derivatives from published sources, focusing on substituent effects, functional groups, and inferred physicochemical or pharmacological properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound’s pyrazole-4-sulfonamide core aligns with derivatives in and , but its ethyl-linked cinnolinone diverges from the benzyl or phenoxymethyl substituents seen in analogs.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in ’s compound may enhance solubility through polar interactions, whereas the trifluoromethyl group in ’s derivative could improve metabolic stability and membrane permeability .

Hydrogen-Bonding Capacity: The cinnolinone’s ketone provides an additional hydrogen-bond acceptor, a feature absent in benzyl-substituted analogs. This could enhance binding affinity in targets with complementary polar residues (e.g., kinases or proteases) .

Actividad Biológica

1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- A pyrazole ring

- A sulfonamide group

- A tetrahydrocinnoline moiety

This structural diversity is crucial for its biological activity, as different substituents can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Pyrazole derivatives are known to modulate several biological pathways. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Pyrazole compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

- Antiproliferative Effects : Research indicates that pyrazole-4-sulfonamide derivatives can inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antimicrobial Effects :

Case Study 1: Antiproliferative Activity

A study published in Archives of Pharmacology evaluated the antiproliferative effects of various pyrazole derivatives, including those similar to 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide. The results indicated:

- Significant inhibition of U937 cell proliferation with some derivatives showing IC50 values in the micromolar range.

Table 1: Antiproliferative Activity Data

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 15 | U937 |

| Compound B | 25 | HeLa |

| Compound C | 30 | MCF-7 |

| 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide | TBD | TBD |

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could significantly reduce inflammatory markers in vitro. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.